molecular formula C8H12ClNO2S B2993185 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride CAS No. 2241141-53-5

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride

Cat. No.: B2993185
CAS No.: 2241141-53-5
M. Wt: 221.7
InChI Key: KFKUUKMJFVVDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2S and its molecular weight is 221.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

Selective Esterification and Functionalization

The synthesis and selective esterification of thiophene derivatives highlight the potential for creating diverse compounds with varying functional groups. For instance, selective esterification processes have been developed for ethylenedioxythiophene derivatives, showcasing the specificity in functional group manipulation (Zhang et al., 2014). This approach could be applicable to the synthesis and further functionalization of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride," enabling the development of compounds with tailored properties for various applications.

Amide Formation Mechanisms

Understanding the mechanisms of amide formation in aqueous media is crucial for bioconjugation and pharmaceutical synthesis. Research into the amide formation using carbodiimide highlights the importance of reaction conditions and the nature of the carboxylic acid and amine reactants (Nakajima & Ikada, 1995). This knowledge is vital for the effective use of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" in the synthesis of amide-linked structures, potentially in peptide synthesis or drug development.

Applications in Material Science

Polyacetylenes Bearing an Amino Group

The preparation and application of polyacetylenes bearing an amino group, such as those derived from phenylacetylenes and pyridylacetylenes, demonstrate the potential for chirality assignment of carboxylic acids through circular dichroism (Yashima et al., 1997). This research suggests that derivatives of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" could be utilized in the development of novel chiral sensors or materials for enantioselective recognition and separation.

Therapeutic and Biological Applications

Antimicrobial Activities

Functional modification of polymers with amine compounds, including thiophene derivatives, has shown promising antibacterial and antifungal activities (Aly, Aly, & El-Mohdy, 2015). This indicates the potential of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" and its analogs in the development of antimicrobial materials or coatings, particularly in medical devices or as part of advanced wound care solutions.

Properties

IUPAC Name

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-4-6(3-9)7(8(10)11)5(2)12-4;/h3,9H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKUUKMJFVVDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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